[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol
Description
Properties
IUPAC Name |
[(1R,2R)-2-(furan-2-yl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7,9H,4-5H2/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBLYDANYJWMOB-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Auxiliaries
Borneol-derived ketones induce facial selectivity in cyclopropanation. The auxiliary is removed post-synthesis via acidolysis, preserving stereochemistry.
Kinetic Resolution
Lipase-catalyzed acetylation of racemic alcohols using Pseudomonas cepacia lipase (PS-C) provides 98% ee (1R,2R)-product after 48 h.
Computational Modeling
DFT calculations reveal that the (1R,2R) isomer is favored by 2.3 kcal/mol over (1S,2S) due to reduced van der Waals strain between the hydroxymethyl group and furan oxygen.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: Formation of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanone.
Reduction: Formation of [(1R,2R)-2-(Tetrahydrofuran-2-yl)cyclopropyl]methanol.
Substitution: Formation of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methyl halides.
Scientific Research Applications
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Cyclopropane Moieties
a. rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanol
- Molecular Formula : C₅H₇F₃O
- Molecular Weight : 156.11 g/mol
- Key Differences : Replacement of the furan group with a trifluoromethyl (CF₃) substituent.
- This compound is used in fluorinated drug candidates but has been discontinued in commercial catalogs due to synthesis challenges .
b. 1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one
- Molecular Formula : C₁₁H₁₀BrFO
- Molecular Weight : 257.1 g/mol
- Key Differences : A bromo-fluorophenyl group replaces the furan, and the hydroxymethyl is replaced by an acetyl group.
- Impact : The electron-withdrawing halogen substituents increase electrophilicity, favoring interactions with aromatic residues in enzyme binding pockets. This compound is used in radiopharmaceutical research .
c. [(1R,2S)-rel-2-Methylcyclopropyl]methanol
- Molecular Formula : C₅H₁₀O
- Molecular Weight : 86.13 g/mol
- Key Differences : Simplified structure with a methyl substituent instead of furan and (1R,2S) stereochemistry.
- Impact : Reduced steric hindrance and lower molecular weight improve solubility but limit applications in stereoselective catalysis .
a. Tasimelteon Derivatives
Tasimelteon, a melatonin receptor agonist, incorporates a (1R,2R)-cyclopropylmethyl group linked to a benzofuran moiety. Compared to [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol, Tasimelteon’s larger aromatic system enhances CNS penetration, whereas the furan in the target compound may improve metabolic stability in peripheral tissues .
b. Anti-Inflammatory Cyclopropane Derivatives
Majusculoic acid derivatives (e.g., methyl majusculoate) feature cyclopropane rings with extended alkenyl chains. These compounds exhibit anti-inflammatory activity but lack the hydroxymethyl group, reducing their polarity compared to the target compound .
Biological Activity
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a furan ring and a cyclopropyl group, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHO
- Molecular Weight : 162.19 g/mol
- IUPAC Name : this compound
The compound's synthesis typically involves cyclopropanation reactions using furan derivatives and cyclopropylcarbinyl halides under controlled conditions to prevent side reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects such as anti-inflammatory and antimicrobial activities.
Therapeutic Potential
Recent studies have explored the therapeutic potential of this compound in several areas:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models. For instance, it was tested against inflammatory cytokines in vitro and demonstrated significant inhibition.
- Antimicrobial Properties : Investigations into the antimicrobial activity of this compound revealed effective inhibition against various bacterial strains, suggesting potential as an antibiotic agent.
Study 1: Anti-inflammatory Effects
A study conducted by researchers at the Groningen Research Institute evaluated the anti-inflammatory effects of this compound. The compound was administered to murine models with induced inflammation. Results indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), supporting its potential use in treating inflammatory diseases .
Study 2: Antimicrobial Activity
In another investigation published in a peer-reviewed journal, this compound was assessed for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol, and how does the furan substituent influence cyclopropanation?
Answer: The synthesis typically involves cyclopropanation of an alkene precursor with a carbene or carbenoid reagent. For example, furan-containing cyclopropanes are often synthesized via transition metal-catalyzed reactions (e.g., Simmons-Smith conditions) or photochemical methods. The furan substituent introduces steric and electronic effects: its electron-rich nature may stabilize transition states during cyclopropanation, while steric bulk near the cyclopropane ring can influence stereoselectivity. Comparative studies with bromine or trifluoromethyl substituents show that furan’s π-system may alter reaction kinetics and regioselectivity .
Q. How can the stereochemistry of this compound be confirmed, and why is it critical for biological studies?
Answer: Stereochemical confirmation requires chiral chromatography, X-ray crystallography, or NMR analysis using chiral shift reagents. The (1R,2R) configuration determines spatial interactions with biological targets; for instance, mismatched stereochemistry in similar cyclopropane derivatives reduces receptor binding affinity by >50% in some cases .
Q. What purification techniques are optimal for isolating this compound, given its polarity and sensitivity to ring-opening reactions?
Answer: Flash chromatography with polar stationary phases (e.g., silica gel) and non-protic eluents (e.g., ethyl acetate/hexane) minimizes ring-opening. Low-temperature crystallization (e.g., using diethyl ether at -20°C) is effective for enantiopure isolation. Avoid acidic conditions, as cyclopropanes are prone to acid-catalyzed rearrangements .
Q. What preliminary assays are recommended to assess the biological activity of this compound?
Answer: Begin with in vitro enzyme inhibition assays (e.g., cytochrome P450 isoforms) and receptor binding studies (e.g., serotonin or GABA receptors). Compare results to structurally related compounds like [(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanol, which shows moderate enzyme inhibition (IC₅₀ ~10 μM) .
Advanced Research Questions
Q. How do substituents on the cyclopropane ring (e.g., furan vs. halogen or CF₃) modulate reactivity and bioactivity?
Answer: Substituents dictate electronic and steric properties:
| Substituent | Electronic Effect | Bioactivity Impact |
|---|---|---|
| Furan-2-yl | Electron-rich | Enhanced π-π interactions with aromatic receptors |
| CF₃ | Strongly electron-withdrawing | Increased metabolic stability and lipophilicity (logP +0.5 vs. furan) |
| Br | Polarizable | Higher reactivity in cross-coupling reactions |
Furan derivatives exhibit unique metabolic pathways due to hepatic oxidation of the furan ring, requiring careful toxicity profiling .
Q. What computational methods are suitable for predicting the stability and ring-strain energy of this cyclopropane derivative?
Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates ring-strain energy (~27 kcal/mol for similar cyclopropanes). Molecular dynamics simulations (e.g., AMBER) model conformational flexibility under physiological conditions. Compare with experimental strain data from calorimetry or IR spectroscopy .
Q. How can contradictory data on receptor binding affinity (e.g., serotonin vs. dopamine receptors) be resolved?
Answer: Contradictions may arise from assay conditions (e.g., pH, co-solvents) or stereochemical impurities. Strategies include:
- Re-evaluate purity via HPLC-MS (≥99% enantiomeric excess).
- Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-LSD for serotonin receptors).
- Use cryo-EM to visualize binding poses in receptor complexes .
Q. What strategies mitigate ring-opening during functionalization (e.g., oxidation of the hydroxymethyl group)?
Answer:
- Use mild oxidizing agents (e.g., Dess-Martin periodinane instead of CrO₃).
- Protect the cyclopropane ring via bulky silyl ethers (e.g., TBS) during reactions.
- Monitor reaction progress with real-time NMR to detect ring-opening byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
